molecular formula C11H9ClN2O3 B11859813 Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Número de catálogo: B11859813
Peso molecular: 252.65 g/mol
Clave InChI: AIZGVDHEWWEKJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate ( 1956385-34-4) is a high-purity quinazoline derivative supplied for research and development purposes. With a molecular formula of C11H9ClN2O3 and a molecular weight of 252.65 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry and drug discovery . The quinazoline core is a privileged structure in pharmaceutical research, and this ester, featuring a reactive chloro group at the 2-position and an ethyl carboxylate, is particularly valuable for the synthesis of diverse chemical libraries. It is ideally suited for nucleophilic substitution reactions and as a precursor for further functionalization, facilitating the exploration of structure-activity relationships in the development of novel bioactive molecules . This product is intended for use in a laboratory setting by qualified researchers only. It is not for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes responsibility for confirming the product's identity and purity for their specific application.

Propiedades

Fórmula molecular

C11H9ClN2O3

Peso molecular

252.65 g/mol

Nombre IUPAC

ethyl 2-chloro-4-oxo-3H-quinazoline-7-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-10(16)6-3-4-7-8(5-6)13-11(12)14-9(7)15/h3-5H,2H2,1H3,(H,13,14,15)

Clave InChI

AIZGVDHEWWEKJO-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)Cl

Origen del producto

United States

Métodos De Preparación

Anthranilic Acid as the Primary Precursor

Anthranilic acid serves as the foundational building block for synthesizing quinazoline derivatives. In the context of ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate, anthranilic acid undergoes sequential modifications:

  • Acylation : Reaction with acetic anhydride or acetyl chloride yields N-acylanthranilic acid.

  • Cyclization : Heating N-acylanthranilic acid with formamide at 120°C facilitates cyclization to 3,4-dihydroquinazolin-4-one.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) introduces a chloro group at the 2-position, forming 2-chloro-3,4-dihydroquinazolin-4-one.

Key Reaction Conditions :

  • Cyclization requires anhydrous conditions to prevent hydrolysis of intermediates.

  • Chlorination with POCl₃ is typically performed in the presence of catalytic dimethylformamide (DMF) at reflux temperatures (80–100°C).

Esterification and Functionalization

Introduction of the Ethyl Carboxylate Group

The ester moiety at the 7-position is introduced via two primary routes:

Route A: Direct Esterification of Quinazoline Intermediates

  • Reagents : Ethyl chloroacetate or ethyl bromoacetate in the presence of a base (e.g., potassium carbonate).

  • Conditions : Reflux in aprotic solvents like acetonitrile or dichloromethane for 6–12 hours.

  • Yield : 65–78%.

Route B: Carboxylation Followed by Esterification

  • Step 1 : Carboxylation at the 7-position using carbon dioxide or phosgene under high pressure.

  • Step 2 : Esterification with ethanol in acidic media (e.g., sulfuric acid).

  • Yield : 55–70%.

Comparative Analysis :

ParameterRoute ARoute B
Reaction Time6–12 hours18–24 hours
ScalabilityModerateHigh
Byproduct FormationMinimalSignificant
Overall Yield65–78%55–70%

Route A is favored for laboratory-scale synthesis due to shorter reaction times, whereas Route B is更适合 industrial applications despite lower yields.

Optimization Strategies for Industrial Production

Solvent and Catalyst Selection

  • Solvents : Toluene and heptane are preferred for azeotropic removal of water and acetic acid byproducts.

  • Catalysts : Triethylamine (TEA) enhances nucleophilic substitution during esterification, reducing side reactions.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures (1:2 v/v) yield >95% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate:petroleum ether (3:7) resolves regioisomeric impurities.

Industrial-Scale Challenges :

  • Residual POCl₃ in chlorination steps necessitates rigorous washing with cold water.

  • Ethyl chloroacetate’s volatility requires closed-system reactors to maintain stoichiometric ratios.

Green Chemistry Approaches

Solvent-Free Cyclization

Microwave-assisted cyclization of N-acylanthranilic acid reduces reaction time from 12 hours to 30 minutes, achieving 82% yield.

Biocatalytic Esterification

Lipase enzymes (e.g., Candida antarctica) enable esterification under mild conditions (pH 7.0, 40°C), though yields remain suboptimal (45–50%).

Environmental Impact :

MethodEnergy ConsumptionWaste Generation
ConventionalHighHigh
Microwave-AssistedLowModerate
BiocatalyticVery LowLow

Mechanistic Insights and Side Reactions

Competing Pathways in Chlorination

POCl₃ may over-chlorinate the quinazoline ring at elevated temperatures, producing 2,6-dichloro derivatives. Adding DMF as a catalyst directs selectivity to the 2-position, suppressing di-chlorination.

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under basic conditions. Storage at pH 6–7 and temperatures below 25°C prevents degradation .

Análisis De Reacciones Químicas

Tipos de reacciones

El 2-Cloro-4-oxo-3,4-dihidroquinazolina-7-carboxilato de etilo puede experimentar diversas reacciones químicas, que incluyen:

    Reacciones de sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos.

    Reacciones de reducción: El grupo carbonilo se puede reducir para formar derivados de alcohol.

    Reacciones de oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales.

Reactivos y condiciones comunes

    Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones suaves.

    Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se emplean comúnmente.

    Oxidación: Se pueden utilizar agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir diversos derivados con diferentes grupos funcionales, mientras que las reacciones de reducción y oxidación pueden modificar el grupo carbonilo para formar alcoholes o ácidos carboxílicos, respectivamente.

Aplicaciones Científicas De Investigación

Biological Activities

Research has demonstrated that ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate exhibits significant antimicrobial and anticancer properties. The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors, leading to inhibition of cell proliferation or induction of apoptosis in cancer cells.

Antimicrobial Activity

Studies indicate that this compound shows potential against various microbial strains. For example, its derivatives have been tested for antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results .

Anticancer Activity

In anticancer research, this compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo. The compound's structural characteristics allow it to interact with cellular pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .

Case Studies

  • Antimicrobial Studies : A study published in RSC Advances explored the synthesis of various quinazoline derivatives, including this compound. The synthesized compounds were screened for antimicrobial activity using well diffusion methods. The results indicated that certain derivatives exhibited significant inhibition against tested microorganisms, suggesting their potential as therapeutic agents against infections .
  • Anticancer Research : Another study highlighted the anticancer properties of quinazoline derivatives. This compound was included in a series of compounds tested for cytotoxicity against cancer cell lines. The findings revealed that this compound could induce apoptosis in cancer cells through specific signaling pathways .

Mecanismo De Acción

El mecanismo de acción del 2-Cloro-4-oxo-3,4-dihidroquinazolina-7-carboxilato de etilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos aún están bajo investigación, pero su actividad antibacteriana sugiere que puede interferir con la síntesis de la pared celular bacteriana o la función de las proteínas .

Comparación Con Compuestos Similares

Research Implications

Synthetic Chemistry : Positional isomerism necessitates precise regioselective synthesis to avoid cross-contamination, which could compromise downstream applications.

Analytical Challenges : Advanced techniques like 2D-NMR and X-ray crystallography (supported by software such as SHELX and OLEX2 ) are indispensable for distinguishing between isomers.

Pharmacological Relevance : Subtle structural differences may influence binding affinities to biological targets (e.g., enzymes or receptors), underscoring the need for rigorous characterization.

Actividad Biológica

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS No. 1956385-34-4) is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities, particularly in the context of cancer research and anti-inflammatory properties. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C11H9ClN2O3
  • Molecular Weight : 252.65 g/mol
  • Structure : The compound features a chloro group at the second position and a carbonyl group at the fourth position of the quinazoline ring, contributing to its unique biological properties.

Anticancer Properties

This compound has shown significant potential as an anticancer agent. Its mechanism primarily involves the inhibition of specific kinases that are crucial for cancer cell proliferation and migration.

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives is influenced by their structural features. The presence of specific substituents on the quinazoline ring can enhance their selectivity and potency against target enzymes or receptors.

Compound NameStructure FeaturesBiological Activity
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylateBromine substitution instead of chlorinePotential anti-cancer activity
6-ChloroquinazolinoneLacks ethyl ester; contains a carbonyl groupInhibitor of multiple kinases
Quinazoline-based hydroxamic acidsHydroxamic acid functional groupDual PI3K/HDAC inhibitors

Synthesis Methods

The synthesis of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives typically involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. Common methods include:

  • Cyclization Reactions : These involve the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline core.
  • Substitution Reactions : Utilizing nucleophilic substitution to introduce chloro or other substituents at specific positions on the quinazoline ring.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of quinazoline derivatives:

  • In Vitro Studies : A study demonstrated that compounds similar to Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Molecular Docking Studies : Molecular docking studies have predicted favorable binding interactions between Ethyl 2-chloro-4-oxo derivatives and target kinases, supporting their role as selective inhibitors .

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting from anthranilic acid derivatives or pre-functionalized quinazoline precursors. Cyclization reactions under acidic or basic conditions are common, with ethyl ester groups introduced via nucleophilic substitution or esterification. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and stoichiometric ratios of reagents like POCl₃ for chlorination. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical for achieving >95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Spectroscopic techniques are essential:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., ester carbonyl at ~165–170 ppm) and chlorine substituents.
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations in the dihydroquinazoline ring.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 267.05 for C₁₁H₁₀ClN₂O₃). Single-crystal X-ray diffraction (using SHELX or OLEX2 ) provides definitive structural proof but requires high-purity crystals .

Q. What are the key physicochemical properties relevant to its handling in lab settings?

  • Solubility : Limited in water but soluble in polar aprotic solvents (DMSO, DMF).
  • Stability : Hydrolytically sensitive under alkaline conditions; store at 2–8°C in inert atmospheres.
  • Melting Point : Typically 180–185°C (varies with crystalline form). These properties guide solvent selection for reactions and biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products like dechlorinated or over-oxidized derivatives?

  • Controlled Chlorination : Use POCl₃ in anhydrous conditions with catalytic DMAP to minimize hydrolysis.
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) during cyclization reduces side reactions.
  • HPLC Monitoring : Reverse-phase C18 columns (ACN/water gradient) detect impurities early. Contradictions in yield data often arise from incomplete purification or solvent effects, necessitating DoE (Design of Experiments) approaches .

Q. What computational strategies predict its interaction with biological targets like kinase enzymes?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., EGFR kinase). The chloro group enhances hydrophobic interactions, while the ester moiety may limit cell permeability.
  • MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories.
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Cl) with inhibitory activity .

Q. How do structural analogs differ in bioactivity, and what SAR (Structure-Activity Relationship) trends exist?

Analog ModificationBioactivity ImpactExample CAS
Chlorine → FluorineReduced kinase inhibition70458-93-4
Ethyl ester → Methyl esterEnhanced solubility, lower logP1016681-63-2
Quinazoline → QuinolineShift in target selectivity1241725-79-0
SAR studies prioritize chloro and ester groups for anticancer activity, but metabolic stability remains a challenge .

Q. What analytical methods resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies may arise from polymorphism or solvate formation. Techniques include:

  • PXRD : Compare experimental patterns with simulated data (Mercury software).
  • Thermogravimetric Analysis (TGA) : Detects solvent loss in crystals.
  • Solid-State NMR : Clarifies hydrogen-bonding networks. Cross-validation with multiple datasets is critical .

Methodological Guidance

  • For Synthesis Reproducibility : Document exact stoichiometry and drying protocols for precursors.
  • For Bioactivity Studies : Use negative controls (e.g., unsubstituted quinazoline) and validate assays via IC₅₀ triplicates.
  • For Computational Work : Benchmark docking results against co-crystallized ligands (PDB entries) to ensure reliability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.